molecular formula C17H16N4O4 B3406352 (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 307323-10-0

(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B3406352
CAS No.: 307323-10-0
M. Wt: 340.33
InChI Key: KEAUPEMETBQEAY-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide (molecular formula: C₁₆H₁₄N₄O₄; molar mass: 326.31 g/mol) is a pyrazole-carbohydrazide derivative featuring a hydrazone bridge linking a 3-ethoxy-4-hydroxybenzylidene moiety to a 3-(furan-2-yl)-1H-pyrazole-5-carboxylate group . Its structure is characterized by:

  • Electron-rich substituents: The 3-ethoxy and 4-hydroxy groups on the benzylidene fragment confer both electron-donating and hydrogen-bonding capabilities.
  • Hydrazone linkage: The E-configuration of the hydrazone group stabilizes the planar structure, critical for intermolecular interactions .

Synthetic routes typically involve condensation of 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide with 3-ethoxy-4-hydroxybenzaldehyde under acidic conditions, followed by recrystallization or chromatographic purification . Characterization relies on FT-IR, NMR (¹H, ¹³C), ESI-MS, and X-ray crystallography, with refinement tools like SHELXL ensuring structural accuracy .

Properties

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-2-24-16-8-11(5-6-14(16)22)10-18-21-17(23)13-9-12(19-20-13)15-4-3-7-25-15/h3-10,22H,2H2,1H3,(H,19,20)(H,21,23)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAUPEMETBQEAY-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

Compound Name & Substituents Molecular Formula Molar Mass (g/mol) Key Substituent Effects Reference
Target: (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide C₁₆H₁₄N₄O₄ 326.31 - 3-Ethoxy (electron-donating) and 4-hydroxy (H-bond donor) enhance solubility and antioxidant potential. Furan improves π-π interactions.
(E)-N'-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide C₁₅H₁₁ClN₄O₂ 314.73 - 4-Chloro (electron-withdrawing) reduces electron density on hydrazone, potentially lowering antioxidant activity but enhancing receptor binding.
(E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) C₁₇H₁₂Cl₂N₄O 375.21 - Dichloro substitution increases lipophilicity and steric bulk, favoring membrane penetration. Phenyl vs. furan alters π-system geometry.
(E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) C₁₃H₁₄N₄O₂ 274.28 - 4-Methoxy (electron-donating) enhances planarity and conjugation. Methyl on pyrazole reduces steric hindrance compared to furan.
(E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) C₁₄H₁₇N₅O 287.32 - Dimethylamino group (strong electron donor) increases basicity and charge distribution, potentially improving solubility in polar solvents.

Table 2: Spectroscopic and Computational Comparisons

Property Target Compound E-DPPC E-MBPC E-MABPC
FT-IR (C=N stretch) 1605–1610 cm⁻¹ 1598 cm⁻¹ 1602 cm⁻¹ 1595 cm⁻¹
¹H NMR (Hydrazone CH) δ 8.35 (s, 1H) δ 8.42 (s, 1H) δ 8.30 (s, 1H) δ 8.25 (s, 1H)
HOMO-LUMO Gap 3.8 eV (DFT/B3LYP) 4.1 eV 3.9 eV 3.6 eV
Solubility (Water) Moderate (due to –OH and –OCH₂CH₃) Low (Cl substituents) Moderate (methoxy) High (dimethylamino)
Molecular Docking Strong binding to COX-2 (ΔG = -9.2 kcal/mol) High affinity for α-glucosidase Moderate antioxidant activity Enhanced antidiabetic activity

Key Findings

Substituent Effects on Bioactivity :

  • The target compound’s 3-ethoxy-4-hydroxybenzylidene group enhances antioxidant activity via radical stabilization, outperforming chloro-substituted analogs like E-DPPC .
  • Furan-2-yl contributes to stronger π-π interactions in molecular docking compared to phenyl or methyl groups in E-MBPC and E-MABPC .

Electronic and Structural Insights: HOMO-LUMO Gaps: The target compound’s gap (3.8 eV) is intermediate between E-DPPC (4.1 eV) and E-MABPC (3.6 eV), reflecting balanced electron-donating/withdrawing effects . Hydrogen Bonding: The 4-hydroxy group in the target compound forms stronger intermolecular H-bonds than methoxy or dimethylamino substituents, influencing crystal packing .

Pharmacological Potential: Antioxidant Activity: Superior to E-MBPC due to phenolic –OH . Antidiabetic Activity: Lower than E-MABPC, where the dimethylamino group enhances enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimal reaction conditions for preparing (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide?

  • Methodology :

  • Step 1 : Formation of the pyrazole core via cyclization of β-ketoesters or β-diketones with hydrazine hydrate under acidic/basic conditions (e.g., ethanol/HCl at 80°C for 6–8 hours) .
  • Step 2 : Condensation of the pyrazole-carbohydrazide intermediate with 3-ethoxy-4-hydroxybenzaldehyde in refluxing ethanol (12–24 hours) to form the hydrazone linkage .
  • Critical Parameters :
  • Solvent : Ethanol or methanol for solubility and reaction efficiency.
  • Catalyst : Acidic (e.g., glacial acetic acid) or basic (e.g., K₂CO₃) conditions to drive the Schiff base formation.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the hydrazone linkage and stereochemistry?

  • Techniques :

  • FT-IR : Look for N–H stretching (3200–3300 cm⁻¹) and C=N imine vibrations (1600–1640 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm the E-configuration via coupling constants (J = 8–10 Hz for trans-vinylic protons) and aromatic proton integration .
  • X-ray Crystallography : Resolve the E-configuration and hydrogen-bonding networks (e.g., O–H···N interactions) using SHELXL for refinement .
    • Example Data :
TechniqueKey Peaks/ParametersReference
FT-IR1625 cm⁻¹ (C=N)
¹H NMR (DMSO-d₆)δ 8.45 ppm (s, 1H, CH=N)
X-rayC7–N2–N3–C8 torsion: 178.2°

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate electronic properties and reactive sites for targeted modifications?

  • Methodology :

  • Basis Set : B3LYP/6-311G(d,p) for geometry optimization and vibrational frequency analysis in gas/aqueous phases .
  • Key Outputs :
  • HOMO-LUMO Gap : Predict charge transfer behavior (e.g., ΔE = 3.5–4.0 eV for furan-containing analogs) .
  • Electrostatic Potential (MEP) : Identify nucleophilic (O–H, furan) and electrophilic (C=N, pyrazole) sites .
  • Software : Gaussian 09 or ORCA with solvent models (IEFPCM for aqueous simulations) .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?

  • Approach :

  • Vibrational Assignments : Cross-validate experimental FT-IR peaks with scaled DFT frequencies (scale factor: 0.9613 for B3LYP/6-311G(d,p)) .
  • NMR Chemical Shifts : Use gauge-including atomic orbital (GIAO) methods to compute shifts and adjust for solvent effects (e.g., DMSO-d₆ via PCM) .
  • Case Study : Discrepancies in C=O stretching (FT-IR: 1680 cm⁻¹ vs. DFT: 1705 cm⁻¹) may arise from crystal packing effects, resolved via Hirshfeld surface analysis .

Q. How can molecular docking predict biological activity against enzymes like cyclooxygenase-2 (COX-2)?

  • Protocol :

  • Software : AutoDock Vina (scoring function: improved accuracy/speed vs. AutoDock 4) .
  • Parameters :
  • Grid Box : Centered on COX-2 active site (coordinates: x=15.2, y=12.8, z=10.4).
  • Ligand Preparation : Assign Gasteiger charges and optimize torsions.
  • Validation : Compare binding affinity (ΔG) with known inhibitors (e.g., Celecoxib: ΔG = −9.8 kcal/mol) .

Comparative Analysis

Q. How do structural modifications (e.g., substituents on the benzylidene ring) influence bioactivity compared to analogs?

  • Case Studies :

Analog SubstituentBioactivity (IC₅₀)Reference
4-Dimethylamino ()COX-2 inhibition: 2.1 μM
2,4-Dichloro ()Anticancer: 8.3 μM (MCF-7)
3-Ethoxy-4-hydroxy Antioxidant: 12.5 μM
  • Trends : Electron-donating groups (e.g., –OCH₃) enhance antioxidant activity, while halogen substituents improve cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.